molecular formula C12H16N2O B14756192 5-Ethyl-5-phenyl-1,3-diazinan-2-one CAS No. 2596-67-0

5-Ethyl-5-phenyl-1,3-diazinan-2-one

Cat. No.: B14756192
CAS No.: 2596-67-0
M. Wt: 204.27 g/mol
InChI Key: FODQMEXWUABJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Academic Research on the Diazinane Core

The diazinane core of primidone (B1678105) is a heterocyclic scaffold that has been a cornerstone in the development of various neurologically active agents. The research that led to primidone was part of a broader effort to modify the structure of existing barbiturates, like phenobarbital (B1680315), to enhance anticonvulsant effects while reducing sedative properties. nih.gov The key structural difference in primidone compared to phenobarbital is the replacement of a carbonyl group at the C2 position with a methylene (B1212753) bridge. nih.gov This modification was a significant step in medicinal chemistry, demonstrating that subtle structural changes could lead to distinct pharmacological profiles. The effectiveness of primidone for epilepsy was first demonstrated in 1949. wikipedia.org

The study of diazinane derivatives and related heterocyclic compounds has been advanced by the development of various animal models for screening anticonvulsant activity. The Maximal Electroshock (MES) test, introduced in 1937, and the pentylenetetrazol (PTZ) induced seizure test have been instrumental in characterizing the activity of compounds like primidone. nih.gov These models have allowed researchers to systematically investigate the structure-activity relationships of the diazinane core and its analogs.

Structural Framework of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione

The chemical structure of primidone is 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione. nih.gov It is a pyrimidone derivative, specifically a dihydropyrimidine-4,6(1H,5H)-dione substituted with an ethyl and a phenyl group at the fifth position. nih.gov Primidone is a white, crystalline powder with a melting point between 279-284°C. fda.govdrugs.com It is poorly soluble in water and most organic solvents. fda.govdrugs.com Unlike its analog phenobarbital, primidone does not possess acidic properties. fda.govdrugs.com

Spectroscopic studies, including FTIR, FT-Raman, 1H NMR, 13C NMR, and UV-Visible analysis, have been employed to characterize its structure in detail. nih.gov Quantum chemical calculations have also been used to analyze its vibrational spectra, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.gov These studies provide a comprehensive understanding of the molecule's electronic properties and reactivity.

Physicochemical Properties of Primidone

Property Value Source
Molecular Formula C₁₂H₁₄N₂O₂ wikipedia.orgnih.gov
Molar Mass 218.25 g/mol nih.gov
Melting Point 279-284°C fda.govdrugs.com
Water Solubility 60 mg per 100 mL at 37°C fda.govdrugs.com

Overview of Advanced Chemical and Biological Research Avenues

Modern research on primidone extends beyond its initial applications and delves into its metabolic pathways, potential new therapeutic uses, and environmental fate.

Chemical Research: Advanced research includes the development of new synthetic routes. While traditional synthesis involves the reaction of ethylphenylmalonic acid diamide (B1670390) with formamide (B127407), alternative methods like the electrolytic reduction of phenobarbital have been explored. chemicalbook.com The study of primidone's degradation through advanced oxidation processes (AOPs), such as photocatalytic ozonation, is an active area of environmental chemistry research, aiming to remove persistent pharmaceutical compounds from wastewater. researchgate.net

Biological Research: From a biological perspective, research has focused on its metabolism. Primidone is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA). nih.govresearchgate.net It is still not definitively known which cytochrome P450 enzymes are responsible for its metabolism. wikipedia.orgdrugbank.com Primidone itself possesses intrinsic anticonvulsant activity. fda.govdrugs.com The mechanism of action is not fully understood but is thought to involve interactions with voltage-gated sodium channels, which inhibits the high-frequency repetitive firing of action potentials. nih.govdrugbank.com

Properties

CAS No.

2596-67-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-ethyl-5-phenyl-1,3-diazinan-2-one

InChI

InChI=1S/C12H16N2O/c1-2-12(8-13-11(15)14-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,14,15)

InChI Key

FODQMEXWUABJND-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC(=O)NC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 5 Phenyl 1,3 Diazinane 4,6 Dione

Classical and Modern Approaches to Primidone (B1678105) Synthesis

The synthesis of Primidone has evolved, incorporating both time-honored techniques and innovative chemical strategies. These methods primarily focus on the construction of the core 1,3-diazinane ring system with the desired substituents.

Ethyl Acetoacetate (B1235776) and Urea-Based Cyclocondensation

While the classical synthesis of Primidone more accurately starts from diethyl ethylphenylmalonate, related cyclocondensation reactions using urea (B33335) are fundamental in heterocyclic chemistry. In a more direct synthesis of Primidone, the key starting material is diethyl ethylphenylmalonate, which undergoes condensation with urea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to facilitate the cyclization process. The use of ethyl acetoacetate with urea would lead to a different pyrimidine (B1678525) derivative, highlighting the importance of the correct malonic ester for the synthesis of Primidone.

Reaction of Ethylphenylmalonic Acid Diamide (B1670390) with Formamide (B127407)

A notable synthetic route to Primidone involves the reaction of ethylphenylmalonic acid diamide with formamide. This method provides a direct pathway to the desired 1,3-diazinane structure. The reaction is typically heated to high temperatures, often in the range of 150-180°C, to drive the condensation and cyclization. Formamide serves as both a reactant and a solvent in this process. This approach is advantageous as it bypasses the need for strong bases like sodium ethoxide, which is used in the condensation of diethyl α-ethyl-α-phenylmalonate with urea.

Utilization of 2-Ethyl-2-phenylmalononitrile in Synthesis

An alternative synthetic approach involves the use of 2-ethyl-2-phenylmalononitrile as a starting material. This dinitrile can be converted to the corresponding malonamide, which can then be cyclized to form Primidone. This multi-step process offers a different strategic approach to the construction of the Primidone molecule, showcasing the versatility of starting materials in organic synthesis.

Acid-Catalyzed Synthetic Routes

Acid catalysis can also be employed in the synthesis of Primidone, particularly in the cyclization step. While base-catalyzed reactions are more common for the condensation of malonic esters with urea, acid catalysts can promote the dehydration and ring closure of intermediate compounds. For instance, the intramolecular cyclization of an N-acyl-N'-(aminocarbonyl)urea derivative could be facilitated by an acid catalyst to yield the final Primidone structure. The choice between acid and base catalysis often depends on the specific intermediates and the desired reaction conditions.

Electrochemical and Catalytic Reduction of Barbituric Acid Derivatives

Primidone can be synthesized from its corresponding barbituric acid derivative, phenobarbital (B1680315), through reduction. This transformation specifically targets the carbonyl group at the 2-position of the pyrimidine ring.

Catalytic Hydrogenation: A common method involves the catalytic hydrogenation of phenobarbital. This is often carried out using a heterogeneous catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, are optimized to achieve selective reduction of the C2-carbonyl group.

Electrochemical Reduction: Electrochemical methods offer a green and efficient alternative for the reduction of phenobarbital to Primidone. In this process, an electric current is passed through a solution of phenobarbital, typically in an acidic medium, using a specific cathode material like lead or mercury. This method can provide high yields and selectivity, avoiding the need for chemical reducing agents.

Reduction Method Reagents/Conditions Key Features
Catalytic HydrogenationPhenobarbital, H₂, Raney Ni or Pd/CHigh pressure and temperature may be required.
Electrochemical ReductionPhenobarbital, Lead or Mercury cathode, Acidic mediumAvoids chemical reducing agents, potentially higher selectivity.

Condensation of Diethyl α-Ethyl-α-Phenylmalonate with Urea

This is the most classical and widely employed method for the industrial synthesis of Primidone. The reaction involves the condensation of diethyl α-ethyl-α-phenylmalonate with urea in the presence of a strong base, typically sodium ethoxide. The base deprotonates the urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester. This is followed by an intramolecular cyclization and elimination of ethanol (B145695) to form the 1,3-diazinane-4,6-dione ring.

Diethyl α-ethyl-α-phenylmalonate + Urea → Primidone + 2 Ethanol

This method is favored for its relatively high yields and the availability of the starting materials. The reaction conditions are well-established, making it a reliable and scalable process for Primidone production.

Reactants Reagents Product Byproduct
Diethyl α-ethyl-α-phenylmalonate, UreaSodium ethoxidePrimidoneEthanol

Development of Advanced Synthetic Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient approach in modern organic synthesis, where three or more reactants are combined in a single vessel to form a final product that incorporates substantial portions of each reactant. This methodology offers significant advantages by reducing reaction time, minimizing the need for purification of intermediates, and lowering solvent and energy consumption.

While MCRs are a powerful tool for building molecular complexity, the most prominently documented synthesis of 5-Ethyl-5-phenyl-1,3-diazinan-2-one is a two-component condensation reaction. The classical and widely cited method involves the reaction of 2-phenyl-2-ethylmalonamide (ethylphenylmalonic acid diamide) with formamide. chemicalbook.com In this process, formamide serves as the source for the methylene (B1212753) bridge that closes the heterocyclic ring.

The use of novel catalytic systems offers significant improvements over traditional synthetic methods, particularly in terms of reaction conditions and environmental impact. For the synthesis of Primidone, catalytic reduction methods have been developed to replace older, less efficient techniques.

A notable advancement is the catalytic hydrogenation of a thio-phenobarbital intermediate, specifically 5-phenyl-5-ethyl-2-thiobarbituric acid. A patented process describes the use of palladium on carbon (Pd/C) as a catalyst for a high-pressure hydrogenation reduction. google.com This method is presented as an optimization of an older process that used zinc powder and large quantities of acid, thereby avoiding significant environmental pollution and reducing costs due to the reusability of the palladium catalyst. google.com

Another catalytic approach involves the desulfurization of 5-phenyl-5-ethyl-2-thiobarbituric acid using an excess of Raney nickel. google.com Raney nickel is a well-known catalyst for hydrogenation and desulfurization reactions. Both catalytic methods represent a move towards greener and more efficient industrial production of Primidone.

Catalytic SystemStarting MaterialSolventKey AdvantagesReference
Palladium on Carbon (Pd/C)Thio PhenobarbitalLower Alcohols (e.g., Ethanol)Avoids use of large amounts of acid; Catalyst is reusable; Reduces environmental pollution. google.com
Raney Nickel5-phenyl-5-ethyl-2-thiobarbituric acidNot specifiedEffective for desulfurization to form the final product. google.com

Mechanistic Studies of Synthetic Pathways and Reaction Optimization

Understanding the reaction mechanism is crucial for optimizing synthetic pathways to improve yield, purity, and efficiency. While detailed computational or kinetic studies on Primidone synthesis are not extensively published in public literature, the general mechanisms can be inferred from the reaction types, and various optimization parameters have been reported.

The synthesis of the thiobarbituric acid intermediate, 5-phenyl-5-ethyl-2-thiobarbituric acid, proceeds via a condensation reaction. The mechanism involves the nucleophilic attack of the thiourea (B124793) on the carbonyl groups of the diethyl phenylethylmalonate, followed by cyclization and elimination of ethanol to form the heterocyclic ring.

For the subsequent catalytic reduction to Primidone, the mechanism depends on the catalyst used. With palladium on carbon, the process is a catalytic hydrogenation where the thio-group is reduced. When using Raney nickel, the reaction is a desulfurization, where the carbon-sulfur bond is cleaved, and the sulfur atom is replaced by hydrogen atoms from the catalyst's surface.

Several process optimizations have been developed to enhance the industrial production of Primidone. For instance, in the preparation of the 5-phenyl-5-ethyl-2-thiobarbituric acid intermediate, a slow heating process to reflux, typically over 2 to 10 hours, has been found to result in a higher yield and greater purity of the final product. google.com Following the reaction, the pH of the reaction suspension is carefully adjusted to a range of about 6 to 9 (preferably 7 to 8) using an acid like hydrochloric acid to facilitate the precipitation of the product. google.com Further purification can be achieved by creating a slurry of the crude Primidone in a suitable solvent to wash out residual impurities. google.com

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Ethyl 5 Phenyl 1,3 Diazinane 4,6 Dione

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography has been a pivotal technique in determining the precise three-dimensional arrangement of atoms in Primidone (B1678105), providing critical insights into its conformation, crystal packing, and polymorphic nature.

Determination of Molecular Conformations and Geometrical Parameters

The molecular structure of Primidone has been meticulously mapped using X-ray diffraction. These studies reveal a non-planar conformation of the 1,3-diazinane ring. The ethyl and phenyl groups are positioned at the C5 atom of the heterocyclic ring. Theoretical calculations, such as those using the Density Functional Theory (DFT) method at the B3LYP/6-31++G(d,p) level, have been used to optimize the molecular geometry and are found to be in good agreement with experimental X-ray diffraction data. researchgate.net

Below is a table summarizing selected calculated geometrical parameters for the monomer form of Primidone.

ParameterBond/AngleValue
Bond Length (Å) C4-C51.543
C5-C61.546
C5-C71.548
N1-C61.385
N3-C41.383
C4=O151.232
C6=O191.230
Bond Angle (°) N1-C6-C5115.8
C4-C5-C6108.9
C5-C4-N3116.1
C6-N1-C2124.9
C4-N3-C2125.2
Dihedral Angle (°) C8-C7-C5-C431.54
N1-C6-C5-C761.17

Data derived from theoretical calculations.

Investigation of Crystal Packing and Intermolecular Interactions

The table below details the key intermolecular interactions within the Primidone crystal lattice.

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Interaction
N-HHO=CHydrogen Bond

Polymorphism and Pseudopolymorphism Research at the Molecular Level

Primidone is known to exhibit polymorphism, meaning it can exist in more than one crystalline form, each with a different arrangement of molecules in the crystal lattice. researchgate.netbjbms.org At least two polymorphic forms, designated as Form A and Form B, have been identified. researchgate.net These polymorphs have the same chemical composition but differ in their internal crystal structures, which can lead to variations in physical properties.

The differences between Form A and Form B arise from variations in both molecular conformation and crystal packing. bjbms.org For example, a key distinguishing feature is the dihedral angle ω(C8-C7-C5-C4), which is 27.4° in Form A and significantly different at 68.4° in Form B. researchgate.net This conformational difference directly impacts how the molecules pack together, resulting in distinct crystal lattices for the two polymorphs. Form A crystallizes in the monoclinic P21/c space group, while Form B crystallizes in the orthorhombic Pbca space group. researchgate.net

The study of polymorphism is critical in pharmaceutical sciences, as different polymorphs can have different stabilities and dissolution rates. Research at the molecular level focuses on understanding the intermolecular forces that govern the formation of these different packing arrangements to control the crystallization process and selectively produce the desired polymorph. bjbms.org There is no significant reporting of pseudopolymorphism (solvates or hydrates) for Primidone in the reviewed literature. googleapis.com

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes within the Primidone molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Vibrational Mode Assignment

The FT-IR spectrum of solid-phase Primidone has been recorded and analyzed to identify its characteristic vibrational frequencies. nih.govresearchgate.net The spectrum is marked by distinct absorption bands corresponding to the stretching and bending vibrations of its various functional groups. The assignments of these bands are often supported by quantum chemical calculations. nih.gov

Key vibrational modes include the N-H stretching vibrations, which typically appear as strong bands in the region of 3200-3100 cm⁻¹. The carbonyl (C=O) stretching vibrations are also prominent, observed as very strong absorptions around 1700 cm⁻¹. The aromatic C-H stretching bands of the phenyl group are found above 3000 cm⁻¹, while the aliphatic C-H stretching bands of the ethyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various bending and skeletal vibrations.

The following table presents a selection of characteristic FT-IR vibrational frequencies for Primidone and their assignments.

Wavenumber (cm⁻¹)IntensityAssignment
3181Strongν(N-H) Stretching
3088Mediumν(C-H) Aromatic Stretching
2967Mediumν(C-H) Aliphatic Stretching
1713Very Strongν(C=O) Stretching
1686Very Strongν(C=O) Stretching
1495StrongPhenyl Ring Stretching
1445Strongδ(CH₂) Scissoring
1308StrongAmide III
700Strongγ(C-H) Phenyl Out-of-plane Bending

ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

Fourier Transform Raman (FT-Raman) Spectroscopy for Solid-Phase Vibrational Analysis

FT-Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds and symmetric vibrations. The solid-phase FT-Raman spectrum of Primidone has been extensively studied, with vibrational modes assigned based on their observed frequencies and intensities. nih.govresearchgate.net

The Raman spectrum shows characteristic bands for the phenyl ring, such as the ring stretching modes around 1600 cm⁻¹ and the ring breathing mode near 1000 cm⁻¹. The C-H stretching vibrations are also observed. Due to the principle of mutual exclusion for centrosymmetric molecules, some vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa, providing a more complete picture of the molecule's vibrational framework.

A selection of key FT-Raman bands and their corresponding vibrational assignments for Primidone is provided in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
3062Strongν(C-H) Aromatic Stretching
2936Mediumν(C-H) Aliphatic Stretching
1715Mediumν(C=O) Stretching
1602StrongPhenyl Ring Stretching
1032MediumPhenyl Ring In-plane Bending
1003Very StrongPhenyl Ring Breathing
755MediumPhenyl Ring In-plane Bending
621MediumPhenyl Ring In-plane Bending

ν = stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and is frequently employed for quantitative analysis. The absorption of UV or visible light by 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione promotes electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro The chromophores present in the molecule—specifically the phenyl ring and the carbonyl groups—give rise to characteristic absorption bands.

The electronic spectrum of this compound is characterized by transitions involving π and non-bonding (n) electrons. The phenyl group and carbonyl C=O double bonds contain π electrons, and the oxygen and nitrogen atoms possess non-bonding electron pairs. uzh.ch Consequently, the observable absorptions are primarily due to π → π* and n → π* transitions. pharmatutor.orgyoutube.com The π → π* transitions, originating from the aromatic system, are typically of high intensity. youtube.com The n → π* transitions, associated with the carbonyl groups, are generally of lower intensity and occur at longer wavelengths. pharmatutor.orgyoutube.com

In a solution of alcohol, Primidone exhibits a characteristic UV absorption maximum at approximately 257 nm. drugfuture.com This absorption forms the basis for its quantitative determination, where the absorbance of a solution of known concentration is measured and compared. drugfuture.com Studies on charge-transfer (CT) complexes of Primidone with various acceptors in methanol have identified distinct absorption bands. For instance, the complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) shows an absorption band at 470 nm, while the complex with tetracyanoethylene (TCNE) exhibits a band at 395 nm.

ComplexSolventMaximum Absorption (λmax)
PrimidoneAlcohol257 nm drugfuture.com
[(Primidone)(DDQ)₂]Methanol470 nm
[(Primidone)(TCNE)₂]Methanol395 nm
[Primidone-Iodine]Methanol359 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione, NMR analysis allows for the confirmation of its carbon-hydrogen framework.

While detailed spectral data is not fully available in the provided context, the expected ¹H NMR spectrum would display distinct signals corresponding to each type of proton in the molecule. The phenyl group would produce signals in the aromatic region (typically δ 7-8 ppm). The ethyl group would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The protons on the diazinane ring would also give rise to specific signals. Computational methods are often employed alongside experimental data to aid in the precise assignment of these resonances. nih.gov

Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the structure, including those in the phenyl ring, the ethyl group, the carbonyl groups, and the heterocyclic ring, confirming the complete carbon skeleton of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione is C₁₂H₁₄N₂O₂, corresponding to an exact mass of 218.1055 g/mol . massbank.eunih.gov

In mass spectrometry, the molecule is ionized, often by adding a proton to form the quasi-molecular ion [M+H]⁺, which for Primidone has a measured mass-to-charge ratio (m/z) of 219.1128. massbank.eu This ion can then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. massbank.eu The analysis of these fragments provides significant structural information. High-resolution mass spectrometry can distinguish between ions of very similar masses, further aiding in identification. researchgate.net The technique is highly sensitive and can be coupled with liquid chromatography (LC-MS/MS) for the accurate quantification of the compound in various matrices. researchgate.netnih.gov

Detailed analysis of the MS/MS spectrum reveals a specific fragmentation pattern. The protonated molecule at m/z 219.1128 undergoes fragmentation to produce several key ions.

Precursor Ion (m/z)Fragment Ions (m/z)Technique
219.1128 [M+H]⁺191.08, 174.11, 162.08, 146.06, 133.06, 117.06, 104.05, 91.05LC-ESI-QTOF massbank.eu
[M+H]⁺191.0811, 162.0799, 117.0569High-Resolution PS-MS/MS researchgate.net

Computational and Theoretical Chemistry Investigations of 5 Ethyl 5 Phenyl 1,3 Diazinane 4,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular structure and electronic properties of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione. These theoretical studies provide insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been employed to determine the optimized molecular geometry and to investigate the electronic characteristics of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione. Specifically, calculations using the B3LYP functional with a 6-31G(d,p) basis set have been performed. documentsdelivered.comnih.gov These calculations are crucial for understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

The optimized geometric parameters, such as bond lengths and bond angles, obtained from DFT calculations are in good agreement with experimental data, validating the computational model. This foundational analysis is essential for all subsequent theoretical investigations.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability.

For 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione, the HOMO and LUMO energies have been calculated, and the resulting energy gap indicates the potential for charge transfer within the molecule. documentsdelivered.comnih.gov A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability.

Calculated HOMO-LUMO Energy Parameters of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione
ParameterEnergy (eV)
EHOMO-6.91
ELUMO-1.54
Energy Gap (ΔE)5.37

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization and intramolecular interactions. This analysis provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization.

Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1)N7π(C5-O11)45.23
LP(1)N8π(C6-O12)46.15
LP(1)N7π(C6-O12)28.78
LP(1)N8π(C5-O11)29.45

Conformational Analysis via Torsion Potential Energy Surface Scans

Detailed computational studies involving torsion potential energy surface scans for 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione are not extensively reported in the available scientific literature. Such analyses would be valuable for understanding the rotational barriers and the conformational landscape of the molecule, particularly concerning the orientation of the phenyl and ethyl groups relative to the diazinane ring.

Molecular Simulations for Crystal Structure Prediction and Packing

Monomer and Dimer Calculations for Spectroscopic Interpretation

While the vibrational spectra (FT-IR and FT-Raman) of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione have been analyzed, specific monomer and dimer calculations to aid in the detailed interpretation of these spectra have not been explicitly documented in the reviewed literature. Such calculations are beneficial for distinguishing between intramolecular and intermolecular interactions, like hydrogen bonding, which can influence the vibrational frequencies.

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

Theoretical Framework:

In a typical molecular docking study for a compound like 5-Ethyl-5-phenyl-1,3-diazinan-2-one, the primary goal would be to identify its potential biological targets and to characterize the binding affinity and mode of interaction. The process involves the following key steps:

Preparation of the Ligand: The three-dimensional structure of this compound would be constructed and optimized to its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields.

Selection and Preparation of the Receptor: A biological target (e.g., a protein or enzyme) would be selected based on therapeutic hypotheses. The three-dimensional structure of the receptor, usually obtained from crystallographic or NMR studies, would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site.

Docking Simulation: A docking algorithm would then be used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm would generate a series of possible binding poses.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Hypothetical Research Findings:

Had such a study been available, the findings would likely be presented in a detailed table format, outlining the binding energies and the specific amino acid residues of the target protein involved in the interaction. An example of how such data would be presented is shown below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Target Protein

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Voltage-gated sodium channel-8.5Phe1764, Tyr1771Pi-Pi stacking
Thr1757Hydrogen bond
Leu1441, Val1774Hydrophobic
GABA-A Receptor-7.9Tyr205, Phe200Pi-Pi stacking, T-shaped
Thr202Hydrogen bond
Ile198, Met206Hydrophobic

This table would provide a quantitative and qualitative understanding of how this compound might interact with potential biological targets, thereby guiding further experimental validation and drug development efforts.

Metabolic Pathways and Biotransformation Studies of 5 Ethyl 5 Phenyl 1,3 Diazinane 4,6 Dione

Identification and Characterization of Active Metabolites

Phenobarbital (B1680315): This is a major metabolite formed through the oxidation of primidone (B1678105). nih.govnih.gov It is a potent anticonvulsant in its own right and is believed to be responsible for a substantial portion of primidone's long-term efficacy in managing seizures. nih.gov The conversion of primidone to phenobarbital can account for 15% to 25% of the initial primidone dose. nih.gov

p-hydroxyprimidone: This is considered a minor metabolite of primidone. nih.gov While less studied than phenobarbital and PEMA, it is also recognized as having pharmacological activity.

Table 1: Major and Minor Active Metabolites of Primidone

MetaboliteFormation PathwaySignificance
PhenobarbitalOxidationMajor active metabolite with potent anticonvulsant activity.
Phenylethylmalonamide (PEMA)Ring CleavageMajor active metabolite with anticonvulsant properties.
p-hydroxyprimidoneHydroxylationMinor active metabolite.

Enzymatic Mechanisms of Biotransformation

The biotransformation of primidone is a complex process mediated by various enzymes, primarily from the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the oxidation and ring cleavage reactions that convert primidone into its active metabolites.

Role of Cytochrome P450 (CYP) Isoenzymes in Primidone Metabolism

Several CYP isoenzymes have been implicated in the metabolism of primidone, highlighting the complexity of its biotransformation. The primary enzymes involved are CYP2C9 and CYP2C19. researchgate.net Other isoenzymes such as CYP2E1, CYP2B6, and CYP3A4 also play a role, particularly in the metabolism of its metabolite, phenobarbital. drugbank.comliverpool.ac.uknih.gov

CYP2C9 and CYP2C19: These are considered the principal enzymes responsible for the metabolism of primidone. researchgate.net Genetic variations (polymorphisms) in the genes for CYP2C9 and CYP2C19 can lead to significant inter-individual differences in primidone metabolism, affecting both efficacy and potential for adverse effects. researchgate.net

CYP2E1: This isoenzyme is also involved in primidone metabolism. researchgate.net

CYP2B6 and CYP3A4: While not the primary metabolizers of primidone itself, these enzymes are significantly induced by its metabolite, phenobarbital, and are involved in the further metabolism of phenobarbital. drugbank.comliverpool.ac.uknih.gov

CYP2D6: The role of CYP2D6 in primidone metabolism is also being investigated. nih.gov

Table 2: Key Cytochrome P450 Isoenzymes in Primidone and Phenobarbital Metabolism

IsoenzymeRole in Primidone MetabolismRole in Phenobarbital Metabolism
CYP2C9 Major metabolizing enzymeSubstrate
CYP2C19 Major metabolizing enzymeSubstrate
CYP2E1 Involved in metabolismSubstrate
CYP2B6 Minor or indirect roleSubstrate; induced by phenobarbital
CYP3A4 Minor or indirect roleSubstrate; induced by phenobarbital
CYP2D6 Under investigationNot a primary metabolizing enzyme

Biochemical Pathways of Oxidation and Ring Cleavage

The two main metabolic pathways for primidone are oxidation and ring cleavage.

Oxidation: The conversion of primidone to phenobarbital occurs via an oxidative process at the C-2 position of the primidone molecule. nih.gov This reaction is catalyzed by hepatic CYP450 enzymes. nih.gov

Ring Cleavage: The formation of PEMA results from the hydrolytic cleavage of the pyrimidine (B1678525) ring of primidone. nih.gov This pathway also involves hepatic enzymes. The precise step-by-step biochemical mechanism of this ring scission is complex and not fully elucidated in all literature.

In Vitro Studies on Metabolic Rates and Biochemical Intermediates

In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in characterizing the metabolism of primidone. However, specific kinetic parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the metabolism of primidone by individual CYP isoforms are not consistently reported in publicly available literature. One study noted that competitive inhibition of mephenytoin (B154092) 4-hydroxylation, a marker for CYP2C19 activity, was not observed with primidone, suggesting a complex interaction with the enzyme's active site. nih.gov

Studies in isolated perfused rat livers have shown that primidone is extensively converted to phenobarbital (approximately 15%) and PEMA (approximately 80%) over a 120-minute period. nih.gov These studies also demonstrated that pretreatment with phenobarbital significantly accelerates the metabolism of primidone. nih.gov

Investigation of Metabolic Induction Phenomena and their Chemical Basis

Primidone, and more significantly its metabolite phenobarbital, are potent inducers of hepatic enzymes. drugbank.comnih.gov This induction can lead to an accelerated metabolism of primidone itself (autoinduction) and of other co-administered drugs. drugbank.com

The chemical basis for this induction primarily involves the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). semanticscholar.orgnih.gov Phenobarbital is a known activator of both PXR and CAR. semanticscholar.org Activation of these receptors leads to the increased transcription of genes encoding various CYP isoenzymes, including CYP2B6, CYP2C9, and CYP3A4, as well as phase II metabolizing enzymes like UDP-glucuronosyltransferases (UGTs). nih.govsemanticscholar.org While phenobarbital's role as an inducer via PXR and CAR is well-documented, research indicates that primidone itself does not activate PXR. drugbank.com The induction observed with primidone administration is therefore largely attributable to its conversion to phenobarbital.

Molecular Mechanism of Action Research for 5 Ethyl 5 Phenyl 1,3 Diazinane 4,6 Dione

Modulation of Voltage-Gated Ion Channels

A key aspect of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione's activity lies in its ability to alter the function of voltage-gated ion channels, which are crucial for regulating neuronal excitability.

Research suggests that 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione interacts with voltage-gated sodium channels. nih.govnih.govwikipedia.org This interaction is believed to inhibit the high-frequency repetitive firing of action potentials, a characteristic feature of seizure activity. patsnap.comnih.gov By stabilizing the neuronal membrane and reducing the rapid influx of sodium ions that initiate and propagate action potentials, the compound helps to prevent the spread of epileptic discharges. patsnap.com Primidone (B1678105) alters the transmembrane Na/Cl transport channel, which contributes to reducing the frequency of nerve firing. youtube.comreallifepharmacology.comyoutube.com

In addition to its effects on sodium channels, 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione also appears to modulate transmembrane calcium ion transport. drugbank.com Studies on the frog neuromuscular junction have shown that both Primidone and its metabolite, phenobarbital (B1680315), can increase the quantal content of transmitter release, an effect that is not altered by varying extracellular calcium concentrations. nih.gov This suggests a complex interaction with calcium-dependent processes in neurotransmitter release. nih.gov

Neurotransmitter System Interactions

The compound's influence extends to the major inhibitory and excitatory neurotransmitter systems in the brain, further contributing to its anticonvulsant profile.

Evidence also points to the modulation of the glutamatergic system, the primary excitatory pathway in the brain. patsnap.com Primidone and its metabolites are thought to influence glutamatergic neurotransmission by reducing the responsiveness of N-methyl-D-aspartate (NMDA) receptors to glutamate (B1630785). patsnap.com The NMDA receptor, a type of ionotropic glutamate receptor, is crucial for synaptic plasticity and neuronal communication. wikipedia.orgnih.gov By dampening the activity of these excitatory receptors, 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione further contributes to a more balanced and stable neural environment, thereby controlling seizure activity. patsnap.com

Synergistic Contributions of Active Metabolites to Molecular Activity

The anticonvulsant effect of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione is not solely attributable to the parent drug but is significantly enhanced by its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). drugbank.compatsnap.com After oral administration, Primidone is metabolized in the liver to these two compounds, both of which possess anticonvulsant properties. patsnap.com

In Vitro Pharmacological Studies Using Neuronal Cell Culture Models

In vitro pharmacological studies utilizing neuronal cell culture models have been instrumental in elucidating the molecular mechanisms of action of 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione, also known as primidone. These studies allow for a detailed investigation of the compound and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA), on neuronal function in a controlled environment. patsnap.com The primary findings from these studies indicate a multifaceted mechanism of action that involves the modulation of ion channels and neurotransmitter systems. patsnap.com

A significant aspect of primidone's mechanism is its effect on voltage-gated sodium channels. patsnap.com By inhibiting the rapid influx of sodium ions that are crucial for the initiation and propagation of action potentials, primidone and its metabolites help to stabilize the neuronal membrane. patsnap.com This action reduces the likelihood of the repetitive, high-frequency firing characteristic of seizure activity. patsnap.com

Recent in vitro kinase assays have also suggested that primidone can inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), a component involved in inflammatory signaling pathways. nih.gov This finding opens up new avenues for understanding the compound's potential neuroprotective effects beyond its classical anticonvulsant properties. nih.gov

The following table summarizes key findings from in vitro studies on primidone and its metabolites in neuronal models:

Table 1: Summary of In Vitro Pharmacological Findings for Primidone and its Metabolites in Neuronal Models

Compound/Metabolite Neuronal Model System Key Molecular Target/Process Observed Effect Reference
Primidone & PhenobarbitalGeneral Neuronal ModelsVoltage-gated sodium channelsInhibition of rapid sodium ion influx, stabilization of neuronal membrane. patsnap.com
Primidone & PhenobarbitalGeneral Neuronal ModelsGABA-A ReceptorsEnhancement of GABAergic activity, increased chloride ion influx, neuronal hyperpolarization. patsnap.com
PEMAGeneral Neuronal ModelsGABAergic activity and ion channelsContributes to antiepileptic effects, though specific mechanisms are less defined. patsnap.com
PrimidoneIn vitro kinase assaysReceptor-interacting protein kinase 1 (RIPK1)Inhibition of RIPK1 kinase activity. nih.gov

Structure Activity Relationship Sar and Derivative Synthesis of 5 Ethyl 5 Phenyl 1,3 Diazinane 4,6 Dione

Systematic Chemical Modifications of the Diazinane Core and Substituents

The pharmacological profile of barbiturates is largely dictated by the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring. mdpi.com For a compound to exhibit sedative-hypnotic or anticonvulsant activity, both hydrogen atoms at the 5th position of the parent barbituric acid structure must be replaced. cutm.ac.in The presence of hydrogens at this position leads to tautomerization, forming a highly acidic trihydroxypyrimidine that is ionized at physiological pH and cannot effectively cross the blood-brain barrier. cutm.ac.in

The nature of the alkyl and aryl groups at the C5 position significantly influences the potency and duration of action of barbiturates. There is an optimal range for the total number of carbon atoms in the two substituent groups at the C5 position, generally between four and ten, for desirable therapeutic effects. cutm.ac.in

Alkyl Chains: The length and branching of alkyl chains are critical. For instance, branched-chain isomers tend to exhibit greater activity and a shorter duration of action compared to their straight-chain counterparts. cutm.ac.in The presence of short alkyl chains can resist oxidation, leading to a longer duration of action. cutm.ac.in

Aryl and Alicyclic Rings: The introduction of an aromatic or alicyclic ring at the C5 position generally confers greater potency than an aliphatic group with a similar number of carbon atoms. cutm.ac.in Phenobarbital (B1680315), with its phenyl group at C5, exemplifies this principle and is noted for its potent anticonvulsant activity. uno.edu

Unsaturation: Incorporating double bonds within the alkyl substituents at the C5 position can make the compounds more susceptible to tissue oxidation, resulting in a shorter duration of action. cutm.ac.in

A study on the synthesis of novel barbiturates demonstrated the feasibility of selective mono-C-alkylation of barbituric acids with aliphatic aldehydes and ketones, further enabling the exploration of diverse C5 substituents. uno.edu

Table 1: Impact of C5 Substituents on Barbiturate (B1230296) Activity

Substituent at C5General Effect on ActivityExample
Both HInactive (ionized at physiological pH)Barbituric Acid
Short Alkyl ChainsLonger duration of actionBarbital
Branched Alkyl ChainsGreater activity, shorter durationPentobarbital
Aryl GroupGreater potencyPhenobarbital
Double Bonds in Alkyl ChainShorter duration of actionSecobarbital

This table provides a generalized summary of structure-activity relationships.

The substitution pattern on the phenyl ring of 5-phenyl-barbiturate derivatives plays a crucial role in modulating their biological activity. Studies on various analogs have revealed that both the position and the electronic nature of the substituents are important determinants of anticonvulsant efficacy.

For instance, in a series of 1-(6-substituted-1,3-benzothiazol-2-yl)-3-(substituted phenyl)hexahydro-2,4,6-pyrimidinetriones, the nature of the substituent on the phenyl ring significantly impacted anticonvulsant activity. researchgate.net Similarly, research on other heterocyclic anticonvulsants, such as triazole derivatives, has shown that chloro substituents at specific positions on a phenyl ring can enhance potency compared to unsubstituted analogs. nih.gov In a series of quinazolin-4(3H)-one derivatives, substituents that increase the electron density on the heterocyclic core were found to be important for anticonvulsant potential. nih.gov

Synthesis and Evaluation of Novel Diazinane and Pyrimidine Analogs

The quest for improved anticonvulsant agents has led to the synthesis and evaluation of a wide array of novel diazinane and pyrimidine analogs. These efforts often involve the replacement of the core heterocyclic structure or the introduction of different functional groups to modulate pharmacological properties.

Guided by computational analysis, novel diazine-based analogs of other bioactive compounds have been designed and synthesized, highlighting the potential of replacing a phenyl core with diazine derivatives like pyridazines, pyrimidines, and pyrazines to maintain or enhance biological activity. beilstein-journals.org The synthesis of novel pyrimidine derivatives of 1,5-benzodiazepines has also been explored, demonstrating the versatility of the pyrimidine scaffold in developing new therapeutic agents. nih.gov

Furthermore, the design and synthesis of new triazolopyrimidine derivatives have been undertaken with the rationale of mimicking the structural features of diazepam to achieve anticonvulsant activity. nih.gov These studies underscore the continuous effort to explore novel heterocyclic systems based on the foundational structure of existing drugs like phenobarbital.

Computational Approaches in SAR Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of structure-activity relationships and guiding the design of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the physicochemical properties of molecules with their biological activities. In the context of barbiturates, QSAR studies have been used to model their anesthetic and anticonvulsant activities based on electronic and geometrical parameters. researchgate.net

The biological potency of barbiturates and their analogs has been correlated with various electronic parameters. QSAR studies have revealed that the polarity of substituents has a significant influence on the biological activity of barbiturate derivatives, with electronic effects playing a lesser, yet still important, role. tandfonline.com

For other classes of anticonvulsants, such as quinazolin-4(3H)-ones, SAR studies have highlighted the importance of electron-donating substituents for enhancing anticonvulsant potential. nih.gov These computational models help in understanding the key molecular features required for interaction with biological targets and in predicting the activity of yet-to-be-synthesized compounds.

Advanced Analytical Methodologies for Chemical Characterization and Quantification in Research Settings

Chromatographic Techniques for Compound and Metabolite Profiling

Chromatographic methods are central to the analysis of 5-Ethyl-5-phenyl-1,3-diazinan-2-one, enabling its separation from complex matrices and simultaneous quantification with its major active metabolites, phenobarbital (B1680315) and phenylethylmalonamide (PEMA). pharmaffiliates.comnih.gov

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantification of this compound. This method offers a balance of sensitivity, specificity, and accessibility for routine analysis in research settings.

A common approach involves reversed-phase chromatography, utilizing a C18 or a Phenyl-Hexyl column. ijpbs.commdpi.com Isocratic or gradient elution with a mobile phase typically composed of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol, acetonitrile) is employed to achieve separation. ijpbs.commdpi.comnih.gov Detection is commonly performed at a wavelength of around 210 nm or 237 nm to ensure adequate sensitivity for the parent compound and its metabolites. mdpi.comnih.gov

A developed and validated HPLC-UV method demonstrated the simultaneous determination of this compound and other antiepileptic drugs in human plasma. nih.gov The method utilized a reversed-phase C18 column with a mobile phase of water-methanol-acetonitrile-triethylamine (68.7:25:6:0.3, v/v/v/v; pH 6.5) at a flow rate of 1.0 mL/min, with detection at 237 nm. nih.gov This method showed good linearity over a concentration range of 0.4-50 µg/mL for this compound. nih.gov

Table 1: Example HPLC-UV Method Parameters for this compound Analysis

Parameter Value
Column Reversed-phase C18 (4.6 x 250mm, 5µm) ijpbs.com
Mobile Phase Methanol: Ammonium acetate (B1210297) buffer, pH 3.5 (65:35) ijpbs.com
Flow Rate 1.0 mL/min ijpbs.com
Detection Wavelength 225 nm ijpbs.com
Retention Time 2.252 ±0.02 min ijpbs.com

| Linear Range | 10-50 µg/mL ijpbs.com |

Historically, Gas Chromatography (GC) with Flame Ionization Detection (FID) was a common method for the analysis of this compound. While still a viable technique, it has been largely superseded by LC-MS/MS for its superior sensitivity and specificity, especially in complex biological matrices.

GC-based methods often require derivatization of the analytes to improve their volatility and chromatographic behavior. A previously described method involved the on-column methylation of this compound and its metabolites. nih.gov The analysis was performed on a packed column, such as 3% OV-17 on Gas Chrom Q, with temperature programming. psu.edu This approach allowed for the simultaneous determination of the parent drug and its metabolites in serum. nih.gov

A gas-liquid chromatographic method was developed for the simultaneous analysis of this compound and its two active metabolites, phenobarbital and phenylethylmalonamide (PEMA), using a modified Supelco SP 2510-DA column and flame-ionization detection. capes.gov.br The drugs were quantified without derivatization, and the extraction efficiency exceeded 91% for all compounds in both plasma and brain samples. capes.gov.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for the quantification of this compound in research settings, offering unparalleled sensitivity, specificity, and high-throughput capabilities. researchgate.netthermofisher.com The coupling of ultra-performance liquid chromatography (UPLC) with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) further enhances resolution and speed.

These methods typically involve a rapid extraction followed by a short chromatographic run. The use of a stable isotope-labeled internal standard for this compound is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. researchgate.net

A candidate reference measurement procedure using isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been developed for the quantification of this compound in human serum and plasma. researchgate.netnih.gov This method demonstrated high selectivity and specificity with no evidence of matrix interference. nih.gov

Table 2: Example UPLC-ESI-MS/MS Method Parameters

Parameter Value
Chromatography UPLC with a C18 column researchgate.net
Ionization Electrospray Ionization (ESI) researchgate.net
Detection Triple Quadrupole Mass Spectrometer nih.gov
Sample Preparation Protein precipitation followed by dilution thermofisher.com
Linear Range 0.150–30.0 μg/mL researchgate.netnih.gov

| Internal Standard | Stable isotope-labeled this compound researchgate.net |

Sample Preparation Techniques for Research Samples (e.g., Solid Phase Extraction, Protein Precipitation)

The choice of sample preparation technique is critical for removing interferences from the sample matrix and ensuring the accuracy and robustness of the analytical method.

Protein Precipitation (PPT) is a simple and fast method commonly used for plasma and serum samples. thermofisher.comresearchgate.net It involves the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample to precipitate proteins. thermofisher.comresearchgate.net After centrifugation, the supernatant containing the analyte of interest can be directly injected into the LC-MS/MS system or further processed. thermofisher.com

Solid-Phase Extraction (SPE) is a more selective and efficient technique for sample clean-up and concentration. researchgate.net It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. This technique is particularly useful for complex matrices and when lower detection limits are required.

Liquid-Liquid Extraction (LLE) is another classic technique that can be employed. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com

Supported Liquid Extraction (SLE) is a more modern alternative to LLE that uses a solid support material to immobilize the aqueous sample, providing a high surface area for efficient extraction with an organic solvent. gcms.cz

Method Development and Validation for Research Applications (Specificity, Precision, Accuracy, Robustness)

The development and validation of analytical methods for this compound must adhere to stringent guidelines to ensure the reliability of the generated data. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, and matrix components. ijpbs.com This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. ijpbs.com

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov For example, a validated LC-MS/MS method for this compound reported an intermediate precision of less than 4.0% and a repeatability CV ranging from 1.0 to 3.3%. researchgate.netnih.gov

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is typically determined by analyzing samples with known concentrations and is expressed as the percentage of recovery or relative bias. researchgate.netnih.gov A validated method showed a relative mean bias ranging from 0.1% to 3.9% for native serum levels. researchgate.netnih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range. ijpbs.comnih.gov The linearity is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) close to 1. ijpbs.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Summary of Chemical Compounds Mentioned

Compound Name Other Names/Synonyms
This compound Primidone (B1678105) pharmaffiliates.com
Phenobarbital 5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione nih.gov
Phenylethylmalonamide PEMA pharmaffiliates.com
Acetonitrile -
Methanol -
Triethylamine -
Potassium phosphate -

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.